Specific Scientific Field: Environmental Earth Sciences
Summary of the Application: Azocyclotin is commonly used in mite control as an organotin pesticide. These compounds are highly harmful to the aquatic ecosystem and supposedly mobile in the soil .
Methods of Application or Experimental Procedures: A new high-performance liquid chromatography method with photodiode array detection was developed for quality assurance and quality control and environmental performance assessment purposes . Hysteresis index (HI) and mobilization factor were determined from sorption/desorption in sandy and clayey soils to assess mobility and environmental risk .
Results or Outcomes: Azocyclotin showed greater mobility, 23% and 19%, and HI of − 0.15 and 7.8 × 10^(-4) for clayey and sandy soil samples, respectively . Although cyhexatin was practically immobile for both soil samples, it can be mobilized as an azocyclotin metabolite, increasing the environmental impact and risk for agricultural uses .
Specific Scientific Field: Toxicology
Summary of the Application: Azocyclotin has been studied for its ability to produce potential embryotoxic and teratogenic effects after oral and dermal application to rabbits .
Methods of Application or Experimental Procedures: In an oral range finding study, artificially inseminated New Zealand White rabbits received varying doses of Azocyclotin by gavage on days 6-18 of pregnancy .
Results or Outcomes: Decreased body weight gain was observed at 1 mg/kg bw/day, and slightly reduced at 0.3 mg/kg bw/day. Abortions (2) were observed at 1 mg/kg bw/day in animals which showed evidence of gastrointestinal tract disturbances .
Azocyclotin undergoes hydrolysis in aquatic environments, rapidly breaking down into cyhexatin, another organotin compound. This transformation occurs quickly at various pH levels (5, 7, and 9), indicating that azocyclotin can be unstable in water . The primary mode of action of azocyclotin is through the inhibition of mitochondrial ATP synthase, affecting oxidative phosphorylation processes in target organisms .
Azocyclotin exhibits high toxicity to fish and aquatic invertebrates while being moderately toxic to birds and honeybees. It has been shown to cause significant alterations in gene transcription related to the hypothalamic-pituitary-gonad axis in various species, potentially leading to reproductive issues . Additionally, exposure to azocyclotin can result in elevated serum alkaline phosphatase activity and blood urea nitrogen levels in mammals, indicating liver and kidney stress .
The synthesis of azocyclotin typically involves the reaction of tricyclohexylstannyl chloride with 1,2,4-triazole derivatives. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to ensure optimal yields. Specific methodologies may vary but generally focus on achieving high purity through careful purification processes post-synthesis .
Studies have shown that azocyclotin can interact with various biological systems, leading to significant physiological changes. For instance, its impact on the endocrine system has been documented, where it disrupts normal hormonal functions by altering gene expression related to reproductive health . Furthermore, the compound's high toxicity necessitates careful handling and consideration of its environmental impact when applied in agricultural practices.
Azocyclotin shares similarities with several other organotin compounds used for pest control. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Toxicity Level | Primary Use |
|---|---|---|---|
| Azocyclotin | Triazole with stannyl group | Highly toxic to aquatic life | Acaricide |
| Cyhexatin | Triazole derivative | Moderately toxic | Acaricide |
| Tributyltin | Butyl groups attached | Extremely toxic | Antifouling agent |
| Triphenyltin | Phenyl groups attached | Very high toxicity | Fungicide |
Azocyclotin is unique due to its specific structural configuration as a triazole derivative with a tricyclohexylstannyl group, which differentiates it from other organotins like tributyltin and triphenyltin that possess different substituents and applications. Its specific mechanism of action targeting mitochondrial functions also sets it apart from other compounds within this class .
Corrosive;Acute Toxic;Irritant;Environmental Hazard